Melting-Point Differential Distinguishes 6-Methyl Regioisomer from 3-Methyl Analog
The 6-methyl substitution pattern on the indole-2-carbonitrile scaffold is expected to result in a different solid-state melting behavior compared to other regioisomers with the same molecular formula. While a precisely measured melting point for 6-methyl-1H-indole-2-carbonitrile is not yet available in the public literature, the 3-methyl analog (CAS 13006-59-2) has a reported melting point of 103–104 °C . The 1-methyl isomer (CAS 60680-97-9) melts at 67–69 °C . This >30 °C melting-point variation among regioisomers means that each isomer offers fundamentally different crystallinity, ease of purification by recrystallization, and solid-state handling properties. A procurement decision cannot assume interchangeability among these regioisomers without accounting for such thermal-property differences.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not yet experimentally reported; predicted to differ from 3-methyl (104 °C) and 1-methyl (68 °C) based on regioisomerism effects |
| Comparator Or Baseline | 3-Methyl-1H-indole-2-carbonitrile: 103–104 °C ; 1-Methyl-1H-indole-2-carbonitrile: 67–69 °C |
| Quantified Difference | >35 °C between 1-methyl and 3-methyl regioisomers; 6-methyl expected to occupy a distinct intermediate or higher thermal regime |
| Conditions | Literature-reported melting points under standard atmosphere |
Why This Matters
Melting point governs practical downstream operations such as recrystallization purification, formulation as a solid dispersion, and storage stability—choosing an incorrect regioisomer can lead to unexpected process failures.
